molecular formula C18H19ClN6O3S B11075930 7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11075930
M. Wt: 434.9 g/mol
InChI Key: VMCJFJKPMJRAIG-UHFFFAOYSA-N
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Description

7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chloronitrophenyl group and an isopropyl group attached to the thiadiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multi-step reactions. One common method involves the condensation of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under microwave irradiation . This method is advantageous due to its efficiency and environmentally friendly nature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis, which allows for the rapid and efficient formation of the desired product. The use of solvent-free conditions and ionic liquids can further enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloronitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the chloronitrophenyl position.

Scientific Research Applications

7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]-2-ISOPROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo[3,2-a]pyrimidines and their derivatives, such as:

Uniqueness

What sets 7-[4-(2-CHLORO-6-NIT

Properties

Molecular Formula

C18H19ClN6O3S

Molecular Weight

434.9 g/mol

IUPAC Name

7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C18H19ClN6O3S/c1-11(2)17-21-24-15(26)10-14(20-18(24)29-17)22-6-8-23(9-7-22)16-12(19)4-3-5-13(16)25(27)28/h3-5,10-11H,6-9H2,1-2H3

InChI Key

VMCJFJKPMJRAIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=CC=C4Cl)[N+](=O)[O-]

Origin of Product

United States

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